
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 2-ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-ethenylphenyl)methanide typically involves the reaction of magnesium with 2-ethenylphenyl halides under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to stabilize the intermediate products. The general reaction can be represented as follows:
Mg+2-ethenylphenyl halide→Magnesium chloride (2-ethenylphenyl)methanide
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where magnesium metal reacts with 2-ethenylphenyl halides in the presence of THF. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride (2-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The 2-ethenylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of magnesium oxide and substituted phenyl compounds.
Reduction: Formation of hydrocarbons and magnesium halides.
Substitution: Formation of halogenated phenyl compounds and magnesium halides.
Applications De Recherche Scientifique
Magnesium chloride (2-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium chloride (2-ethenylphenyl)methanide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The 2-ethenylphenyl group can undergo electrophilic aromatic substitution, while the magnesium center can coordinate with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium chloride (2-methoxyphenyl)methanide
- Magnesium chloride (2-methylphenyl)methanide
- Magnesium chloride (2-vinylphenyl)methanide
Uniqueness
Magnesium chloride (2-ethenylphenyl)methanide is unique due to the presence of the 2-ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis.
Propriétés
Numéro CAS |
114627-07-5 |
|---|---|
Formule moléculaire |
C9H9ClMg |
Poids moléculaire |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CFSNQDMPTKMOIX-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=CC=C1C=C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
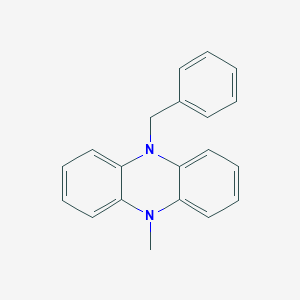
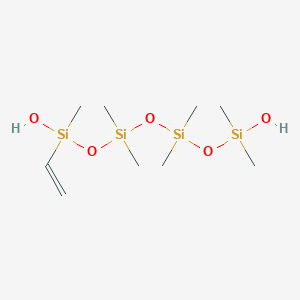
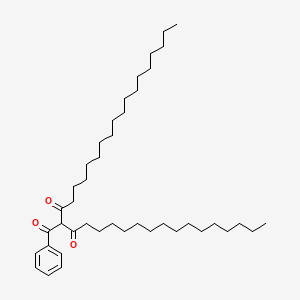
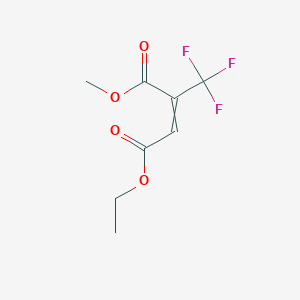
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

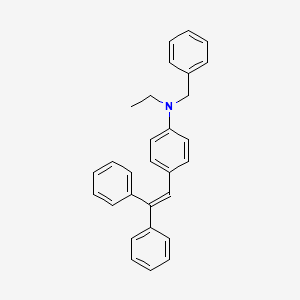

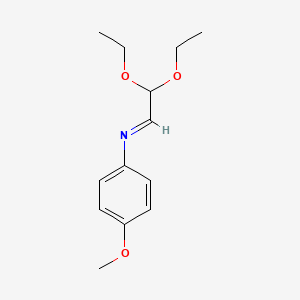
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
